molecular formula C13H15N7O2 B10988762 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)propanamide

Cat. No.: B10988762
M. Wt: 301.30 g/mol
InChI Key: ONFFCRWMEJGBHF-UHFFFAOYSA-N
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Description

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)propanamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyridazine core. This can be achieved through the reaction of hydrazine derivatives with pyridazine derivatives under controlled conditions.

    Amidation: The final step involves the coupling of the triazolopyridazine intermediate with 1-methyl-1H-pyrazol-3-yl-propanoic acid to form the desired propanamide derivative. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazolopyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazolopyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy group and the triazolopyridazine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Uniqueness

Compared to these similar compounds, 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-1H-pyrazol-3-yl)propanamide is unique due to the presence of the methoxy group and the pyrazolyl-propanamide moiety

Properties

Molecular Formula

C13H15N7O2

Molecular Weight

301.30 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methylpyrazol-3-yl)propanamide

InChI

InChI=1S/C13H15N7O2/c1-19-8-7-9(17-19)14-12(21)5-3-10-15-16-11-4-6-13(22-2)18-20(10)11/h4,6-8H,3,5H2,1-2H3,(H,14,17,21)

InChI Key

ONFFCRWMEJGBHF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

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